molecular formula C12H9F3N2O2 B1291039 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid CAS No. 910037-16-0

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid

Cat. No.: B1291039
CAS No.: 910037-16-0
M. Wt: 270.21 g/mol
InChI Key: ADEAPHCAMGDLFU-UHFFFAOYSA-N
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Description

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid is unique due to the combination of the trifluoromethyl group, pyrazole ring, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-17-9(6-10(16-17)12(13,14)15)7-4-2-3-5-8(7)11(18)19/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEAPHCAMGDLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640360
Record name 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910037-16-0
Record name 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910037-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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